3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one
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Overview
Description
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one is an organic compound that features a dimethylamino group, a phenylsulfonyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share the dimethylamino group and exhibit similar reactivity patterns.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group also show comparable chemical behavior.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(E)-1-[4-(benzenesulfonyl)phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVMMSHWXIIREX-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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